(1-苄基-1H-吲哚-5-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

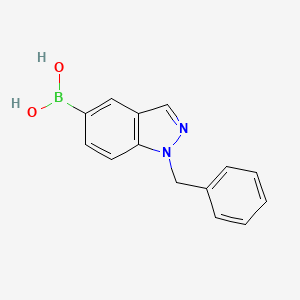

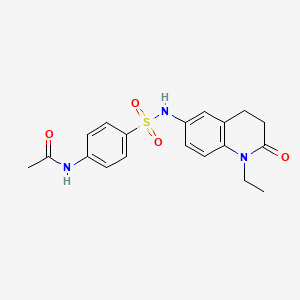

“(1-Benzyl-1H-indazol-5-yl)boronic acid” is a research chemical with the CAS Number: 1191062-74-4. It has a molecular formula of C14H13BN2O2 and a molecular weight of 252.08 .

Molecular Structure Analysis

The InChI code for “(1-Benzyl-1H-indazol-5-yl)boronic acid” is 1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“(1-Benzyl-1H-indazol-5-yl)boronic acid” has a molecular weight of 252.08 . More specific physical and chemical properties are not provided in the search results.科学研究应用

同蝎螯合物和配合物形成

硼酸衍生物,包括那些类似于(1-苄基-1H-吲唑-5-基)硼酸的硼酸衍生物,已被合成并研究其形成具有 Co、Fe 和 Zn 等金属的八面体均配体配合物和异配体配合物的潜力。这些研究探讨了硼酸化合物的区域化学,及其在创建用于催化和材料科学的潜在用途的复杂金属结构中的应用。氢三(吲唑基)硼酸盐的合成证明了硼酸衍生物在形成具有独特区域化学的配体的多功能性 (Rheingold, Haggerty, Yap, & Trofimenko, 1997)。

无溶剂合成

1,2,3-三唑衍生物的无溶剂一步合成展示了硼酸在有机化学中的另一个应用。这种方法在三组分偶联反应中利用芳基硼酸,突出了硼酸在促进绿色化学实践中的作用,避免了危险溶剂并简化了纯化过程 (Mukherjee, Ahammed, Bhadra, & Ranu, 2013)。

超分子化学

对硼酸的研究已扩展到超分子化学,在超分子化学中,其动态共价反应性被用于形成 H 键合配合物。这为材料科学和催化开辟了新途径,其中硼酸充当功能材料设计的构建模块,具有定制的特性 (Georgiou et al., 2017)。

生物医学应用

含硼酸的聚合物在各种生物医学应用中显示出前景,包括 HIV、肥胖症、糖尿病和癌症治疗。它们独特的反应性和响应性使其在新型生物材料的开发中具有价值,突出了硼酸衍生物在医学研究中的潜力 (Cambre & Sumerlin, 2011)。

哌嗪酮的合成

硼酸与 1,2-二胺和乙醛酸反应一步生成哌嗪酮的能力说明了它们在合成复杂有机分子中的用途。此应用与制药合成有关,在制药合成中,效率和选择性至关重要 (Petasis & Patel, 2000)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in numerous biological processes .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This allows them to modulate the activity of their target proteins. The indazole moiety in the compound could potentially interact with biological targets through pi-pi stacking or hydrogen bonding .

Biochemical Pathways

Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .

Pharmacokinetics

It’s known that the compound is an off-white solid and is highly soluble in water and other polar solvents . This suggests that it could potentially be well-absorbed in the body. The boronic acid moiety might undergo metabolism to form boronate esters in the presence of diols, such as glucose .

Result of Action

Similar compounds have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines .

Action Environment

The action of (1-Benzyl-1H-indazol-5-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the boronic acid moiety . Additionally, the presence of diols in the environment could lead to the formation of boronate esters, potentially affecting the compound’s activity .

属性

IUPAC Name |

(1-benzylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDTVOPUUATJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2)CC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2747351.png)

![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)

![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)

amino}benzoic acid](/img/structure/B2747366.png)